molecular formula C13H11NO5P+ B14408073 Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester CAS No. 84062-34-0

Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester

Cat. No.: B14408073
CAS No.: 84062-34-0
M. Wt: 292.20 g/mol
InChI Key: URUJTUZASQWWPG-UHFFFAOYSA-N
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Description

Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester is an organic compound that belongs to the class of phosphinic acid esters. This compound is characterized by the presence of a phosphinic acid group bonded to a 2-methoxyphenyl group and a 4-nitrophenyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester typically involves the esterification of phosphinic acid derivatives with appropriate phenolic compounds. One common method involves the reaction of 2-methoxyphenylphosphinic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl ester moiety, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted phosphinic acid esters depending on the nucleophile used.

Scientific Research Applications

Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphinic acid derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester involves its interaction with molecular targets through its functional groups. The phosphinic acid moiety can participate in coordination with metal ions or enzymes, while the nitrophenyl group can undergo redox reactions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphinic acid, phenyl-, 4-nitrophenyl ester
  • Phosphinic acid, (2-methoxyphenyl)-, phenyl ester
  • Phosphinic acid, (4-nitrophenyl)-, phenyl ester

Uniqueness

Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester is unique due to the presence of both a methoxy group and a nitro group on the phenyl rings. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

84062-34-0

Molecular Formula

C13H11NO5P+

Molecular Weight

292.20 g/mol

IUPAC Name

(2-methoxyphenyl)-(4-nitrophenoxy)-oxophosphanium

InChI

InChI=1S/C13H11NO5P/c1-18-12-4-2-3-5-13(12)20(17)19-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3/q+1

InChI Key

URUJTUZASQWWPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1[P+](=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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